(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid
Description
(2Z)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system. Its structure comprises a 3-acetylphenyl substituent linked via an amide bond to a but-2-enoic acid backbone. The acetyl group at the phenyl ring’s meta-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(Z)-4-(3-acetylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXORIWGLJYIAI-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206749 | |
| Record name | 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95695-48-0 | |
| Record name | 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95695-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 3-acetylaniline with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as acetic acid or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: 3-acetylaniline and maleic anhydride.
Solvent: Acetic acid or toluene.
Conditions: Heating the mixture to a temperature range of 80-120°C.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Electronic Effects : The 3-acetyl group in the target compound withdraws electrons via resonance, reducing the phenyl ring’s electron density compared to analogs with electron-donating groups (e.g., 4-CH₃ in ). This affects reactivity in nucleophilic additions or cycloadditions.
- Solubility : Polar groups (e.g., carbamoyl in ) enhance aqueous solubility, while lipophilic groups (e.g., CF₃ in ) favor organic phases.
Spectral Characteristics
Biological Activity
(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid, often referred to as a derivative of 4-oxobutenoic acid, has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.
The compound's molecular formula is , with a molar mass of approximately 233.22 g/mol. Its structure includes an acetylphenyl group, an amino group, and a 4-oxobutenoic acid moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molar Mass | 233.22 g/mol |
| Structural Features | Acetylphenyl group, amino group, 4-oxobutenoic acid |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, it was found that:
- Minimum Inhibitory Concentrations (MICs) ranged from 10 to 50 µg/mL against tested pathogens.
- The compound showed a concentration-dependent inhibition of bacterial growth.
Anticancer Properties
The anticancer potential of this compound has been explored in various in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular interactions.
The proposed mechanism involves:
- Binding to Enzymes/Receptors : The compound may interact with enzymes or receptors involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It is believed to influence pathways related to apoptosis and cell cycle regulation.
Case Study: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed:
- A significant reduction in cell viability upon treatment with the compound.
- Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli; MICs: 10–50 µg/mL |
| Anticancer | Induces apoptosis; reduces cell viability in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
